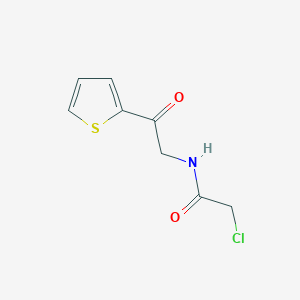

2-Chloro-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide

描述

2-Chloro-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide is a chloroacetamide derivative characterized by a thiophene ring, an oxo group, and an ethyl linker. Its molecular formula is C₉H₁₀ClNO₂S (exact formula inferred from analogs in ). The compound’s structure combines a reactive chloroacetamide moiety with a heterocyclic thiophene group, which may enhance interactions in biological systems or materials science.

属性

IUPAC Name |

2-chloro-N-(2-oxo-2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2S/c9-4-8(12)10-5-6(11)7-2-1-3-13-7/h1-3H,4-5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAYRHYBDDIRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246827 | |

| Record name | 2-Chloro-N-[2-oxo-2-(2-thienyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70996-66-6 | |

| Record name | 2-Chloro-N-[2-oxo-2-(2-thienyl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70996-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[2-oxo-2-(2-thienyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide typically involves the reaction of 2-chloroacetamide with a thiophene derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.

化学反应分析

Types of Reactions

2-Chloro-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to replace the chloro group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted acetamides, depending on the reagents and conditions used.

科学研究应用

2-Chloro-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

作用机制

The mechanism of action of 2-Chloro-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also interact with various receptors or enzymes, contributing to its overall biological effects.

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Substituent Effects

Thiophene vs. Phenyl Substituents

- 2-Chloro-N-(1-thiophen-2-ylethyl)acetamide (C₉H₁₀ClNOS, ): Lacks the oxo group, reducing hydrogen-bonding capacity.

Heterocyclic Variations

- N-(1,3-thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide (C₁₁H₈Cl₂N₂OS, ): Replaces thiophene with a thiazole ring, introducing an additional nitrogen atom. Thiazole’s electron-withdrawing nature may alter reactivity and binding affinity in medicinal chemistry applications.

Oxo Group Impact

The oxo group in the target compound distinguishes it from analogs like 2-chloro-N-(1-thiophen-2-ylethyl)acetamide .

Physicochemical Properties

生物活性

2-Chloro-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro group, a thiophene ring, and an acetamide moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetic acid derivatives under controlled conditions. The synthesis parameters such as temperature, pH, and reaction time are crucial for obtaining high yields and purity.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. It has been identified as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), which is essential for viral replication. In vitro assays demonstrated that the compound exhibited significant inhibitory activity with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent against COVID-19 .

Anticancer Activity

In addition to its antiviral properties, this compound has shown promising anticancer activity. Studies have reported that it can induce apoptosis in various cancer cell lines, including A549 lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| MCF7 | 15.0 | Cell cycle arrest |

| HeLa | 10.0 | ROS generation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The structure-function relationship indicates that modifications to the thiophene ring can enhance antimicrobial potency .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance:

- Inhibition of Viral Proteases : The compound binds to the active site of viral proteases, disrupting their function and preventing viral replication.

- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Case Studies

- SARS-CoV-2 Inhibition : A study demonstrated that this compound significantly reduced viral load in infected cell cultures, showcasing its potential for further development as an antiviral drug .

- Cancer Cell Studies : Research involving A549 cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

常见问题

Q. Q1. What synthetic methodologies are recommended for preparing 2-Chloro-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide and its derivatives?

Methodological Answer:

- Key Reaction Schemes : Use nucleophilic substitution reactions between chloroacetyl chloride and thiophene-containing amines. For example, intermediates like 2-chloro-N-(thiazol-2-yl)acetamide () can guide analogous syntheses.

- Solvent/Catalyst Optimization : Employ DMF with catalytic KI for coupling reactions (). For C-amidoalkylation, use 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a precursor ().

- Purification : Use recrystallization from methanol/acetone mixtures (1:1) to obtain single crystals ().

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Identify key signals: δ ~4.0–4.5 ppm (CH₂-Cl), δ ~7.0–8.0 ppm (thiophene protons), and δ ~10.0 ppm (amide NH) ().

- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹), C-Cl (600–800 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches ().

- X-ray Crystallography : Refine structures using SHELXL (), focusing on intermolecular interactions like N–H⋯N hydrogen bonds ().

Advanced Research: Structural and Mechanistic Insights

Q. Q3. How can crystallographic data resolve contradictions in molecular conformation?

Methodological Answer:

- Torsion Angle Analysis : Compare dihedral angles between the thiophene ring and acetamide group. For example, a twist of ~79.7° was observed in analogous dichlorophenyl-thiazol systems ().

- Hydrogen Bonding Networks : Use SHELXL to map R₂²(8) graph-set motifs for packing stability ().

- Validation : Cross-validate with DFT calculations to resolve discrepancies in bond lengths/angles ().

Q. Q4. How do substituents on the thiophene ring influence biological activity?

Methodological Answer:

- SAR Studies : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity. For example, dichlorofluorophenyl derivatives showed improved bioactivity in triazolothiadiazines ().

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., acetylcholinesterase) based on steric and electronic effects ().

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) and compare with structurally similar herbicides ().

Advanced Research: Stability and Toxicology

Q. Q5. What experimental strategies assess the carcinogenic potential of chloroacetamide derivatives?

Methodological Answer:

- Metabolite Profiling : Use LC-MS to identify oxidative metabolites (e.g., epoxides) linked to nasal turbinate tumors in rodents ().

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 ().

- In Vivo Models : Administer subchronic doses (50–200 mg/kg) to rats and monitor histopathological changes over 90 days ().

Q. Q6. How can degradation pathways be studied under environmental conditions?

Methodological Answer:

- Hydrolysis Kinetics : Monitor pH-dependent degradation (t½) at 25°C using HPLC. Chloroacetamides typically degrade faster in alkaline conditions (pH > 9) ().

- Photolysis Studies : Exclude UV light (λ = 254 nm) and analyze byproducts via GC-MS ().

- Soil Microcosms : Incubate with agricultural soil microbiota and quantify residual compound using QuEChERS extraction ().

Data Interpretation and Conflict Resolution

Q. Q7. How to address contradictions in spectral data interpretation?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with structurally validated analogues (e.g., 2-chloro-N-(4-fluorophenyl)acetamide in ).

- Dynamic NMR : Resolve rotational barriers of amide bonds at variable temperatures ().

- Crystallographic Refinement : Use Olex2/SHELXL to correct for thermal motion artifacts in bond lengths ().

Q. Q8. What computational tools predict reactivity for novel derivatives?

Methodological Answer:

- DFT Calculations : Compute Fukui indices (Gaussian 16) to identify electrophilic/nucleophilic sites ().

- MD Simulations : Analyze solvation dynamics (GROMACS) to optimize reaction solvents ().

- QSAR Models : Train with RDKit descriptors to correlate substituent effects with bioactivity ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。